Cas no 15075-52-2 (5'-Adenylic acid, N-(4-hydroxy-3-methyl-2-butenyl)-)

5'-Adenylic acid, N-(4-hydroxy-3-methyl-2-butenyl)- structure
15075-52-2 structure
Product Name:5'-Adenylic acid, N-(4-hydroxy-3-methyl-2-butenyl)-
Numero CAS:15075-52-2
MF:C15H22N5O8P
MW:431.337644100189
CID:1323159
PubChem ID:11561034
Update Time:2025-04-20

5'-Adenylic acid, N-(4-hydroxy-3-methyl-2-butenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5'-Adenylic acid, N-(4-hydroxy-3-methyl-2-butenyl)-
    • Q27139819
    • 9-ribosyl-trans-zeatin 5'-monophosphate
    • trans-zeatin riboside monophosphate
    • ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-((4-hydroxy-3-methylbut-2-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
    • trans-zeatin 9-beta-D-ribofuranoside 5'-monophosphate
    • 25615-16-1
    • [(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
    • tZRMP
    • ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(((E)-4-hydroxy-3-methylbut-2-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
    • CHEBI:71719
    • 9-beta-D-ribofuranosyl-trans-zeatin 5'-monophosphate
    • {[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-{[(2Z)-4-hydroxy-3-methylbut-2-en-1-yl]amino}-9H-purin-9-yl)oxolan-2-yl]methoxy}phosphonic acid
    • N-[(2E)-4-hydroxy-3-methylbut-2-en-1-yl]adenosine 5'-(dihydrogen phosphate)
    • trans-Zeatin riboside monophosphate
    • 9-beta-D-ribosyl-trans-zeatin 5'-monophosphate
    • DTXSID801282922
    • trans-Zeatin riboside-5a(2)-monophosphate
    • ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(((Z)-4-hydroxy-3-methylbut-2-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
    • {[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-{[(2E)-4-hydroxy-3-methylbut-2-en-1-yl]amino}-9H-purin-9-yl)oxolan-2-yl]methoxy}phosphonic acid
    • 15075-52-2
    • Inchi: 1S/C15H22N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,16,17,18)(H2,24,25,26)/b8-2+/t9-,11-,12-,15-/m1/s1
    • Chiave InChI: IRILMCCKFANGJQ-HNNGNKQASA-N
    • Sorrisi: P(=O)(O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(=NC=NC2=3)NC/C=C(\C)/CO)O1)O)O

Proprietà calcolate

  • Massa esatta: 431.12059967g/mol
  • Massa monoisotopica: 431.12059967g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 8
  • Complessità: 636
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -2.6
  • Superficie polare topologica: 192Ų
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd